N-methyl-3-(trifluoromethoxy)aniline
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Overview
Description
N-methyl-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethoxy)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-methyl-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which N-methyl-3-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group at the para position.
2-methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
N-methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group on the nitrogen and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
WKTJARICUXIGKW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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